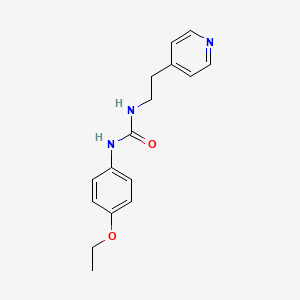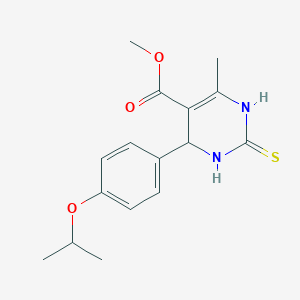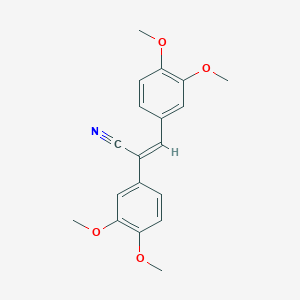
2,3-双(3,4-二甲氧基苯基)丙烯腈
描述
2,3-bis(3,4-dimethoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-bis(3,4-dimethoxyphenyl)acrylonitrile is 325.13140809 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-bis(3,4-dimethoxyphenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-bis(3,4-dimethoxyphenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
变色机理: Nakayama 等人 (1991) 的一项研究探讨了丙烯腈衍生物的变色机理,该衍生物在加入脂肪胺后会变成鲜红色。此特性在开发变色材料和传感器方面可能很有价值 (Nakayama 等人,1991).
红外光谱和结构: Binev 和 Binev (1997) 研究了丙烯腈的氰基和甲氧羰基衍生物的红外光谱和结构,深入了解了它们的电子性质以及在分子电子学或光子学中的潜在应用 (Binev 和 Binev,1997).
有机合成中的催化: Takaya、Yamakawa 和 Noyori (1982) 探讨了双(丙烯腈)镍(0) 在催化与缺电子烯烃的交叉加成中的用途。这项研究有助于理解有机合成中的催化过程 (Takaya、Yamakawa 和 Noyori,1982).
电化学应用: Dmowski 等人 (1997) 进行了一项研究,研究了在丙烯腈存在下三氟乙酸的电氧化,生成 2,3-双(2,2,2-三氟乙基)琥珀腈等产物。这项研究对于理解电化学过程和应用至关重要 (Dmowski 等人,1997).
晶体结构分析: Shinkre 等人 (2008) 详细介绍了丙烯腈异构体的合成及其晶体结构,为材料科学中的分子结构知识做出了贡献 (Shinkre 等人,2008).
光致发光和机械致变色: Mao 等人 (2014) 设计并合成了三芳基丙烯腈化合物,表现出聚集诱导发射和可逆机械致变色。这在光电器件和传感器中具有潜在应用 (Mao 等人,2014).
交叉复分解反应中的催化: Bai 等人 (2005) 报告了在丙烯腈与官能化烯烃的交叉复分解反应中使用卡宾钌配合物作为催化剂,与催化化学领域相关 (Bai 等人,2005).
有机光伏的改进: Chen 等人 (2012) 合成了一种与丙烯腈相关的有机小分子,以提高有机光伏器件的性能。这项研究对于开发更有效的太阳能材料至关重要 (Chen 等人,2012).
抗氧化性能: Balaydın 等人 (2010) 探讨了源自双(3,4-二甲氧基苯基)甲酮的溴酚的抗氧化性能,有助于了解潜在的药理学应用 (Balaydın 等人,2010).
属性
IUPAC Name |
(Z)-2,3-bis(3,4-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-21-16-7-5-13(10-18(16)23-3)9-15(12-20)14-6-8-17(22-2)19(11-14)24-4/h5-11H,1-4H3/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPJIPYVXWDABV-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


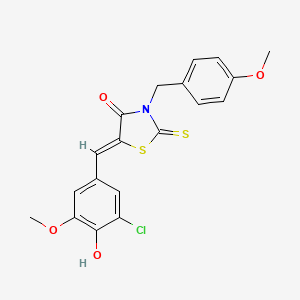
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
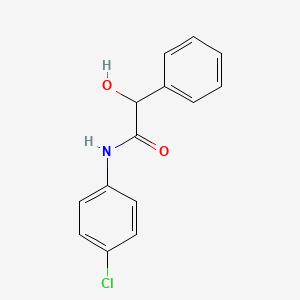
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
![4-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)-1-methylethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4964990.png)
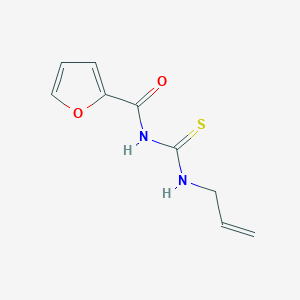
![N-cyclohexyl-5-[3-(cyclohexylsulfamoyl)-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide](/img/structure/B4964999.png)

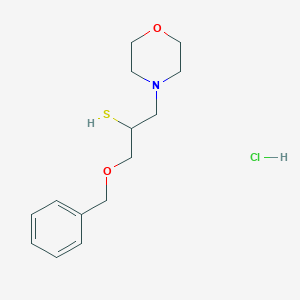

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)
